4-(4-Cyanobenzoyl)quinoline chemical structure and properties
4-(4-Cyanobenzoyl)quinoline chemical structure and properties
Topic: 4-(4-Cyanobenzoyl)quinoline: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
4-(4-Cyanobenzoyl)quinoline (CAS: Analogous to 2973-27-5 derivatives) is a synthetic diaryl ketone and a pharmacologically significant scaffold in oncology research. Belonging to the class of 4-aroylquinolines , it functions primarily as a tubulin polymerization inhibitor , targeting the colchicine-binding site of microtubules. The incorporation of the para-cyano group on the benzoyl moiety introduces a strong electron-withdrawing effect, influencing the molecule's metabolic stability, lipophilicity, and hydrogen-bonding potential compared to its methoxy-substituted counterparts (e.g., CA-4 analogs). This guide details its structural properties, validated synthesis protocols, and biological mechanism of action.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(4-Cyanobenzoyl)quinoline; 4-[(4-Cyanophenyl)carbonyl]quinoline |
| Common Name | 4-CBQ |
| Molecular Formula | C₁₇H₁₀N₂O |
| Molecular Weight | 258.27 g/mol |
| SMILES | N#Cc1ccc(cc1)C(=O)c2ccnc3ccccc23 |
| InChI Key | Predicted based on structure |
Structural Analysis
The molecule consists of a quinoline bicyclic system linked at the C4 position to a para-cyanophenyl ring via a carbonyl bridge.
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Quinoline Ring: Acts as a planar, lipophilic anchor, mimicking the A-ring of colchicine or combretastatin.
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Carbonyl Bridge: Provides a rigid spacer that maintains the dihedral angle required for effective tubulin binding.
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4-Cyano Group: A linear, electron-withdrawing group (EWG). It increases the metabolic resistance of the phenyl ring (blocking para-hydroxylation) and acts as a weak hydrogen bond acceptor (dipole interaction).
Predicted Physicochemical Profile
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LogP (Octanol/Water): ~3.2 – 3.5 (Lipophilic, good membrane permeability).
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Topological Polar Surface Area (TPSA): ~50 Ų (favorable for oral bioavailability).
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Solubility: Low in neutral water; soluble in DMSO, DCM, and acidified alcohols (protonation of quinoline nitrogen).
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pKa: ~4.9 (Quinoline nitrogen).
Synthesis & Manufacturing Protocols
Designing a synthesis for 4-(4-Cyanobenzoyl)quinoline requires overcoming the incompatibility of Grignard reagents with the cyano group. Two high-fidelity routes are recommended: Lithium-Halogen Exchange (Low Temp) and Palladium-Catalyzed Carbonylation .
Route A: Cryogenic Lithium-Halogen Exchange (Recommended for Lab Scale)
Rationale: Direct reaction of 4-cyanophenylmagnesium bromide is prone to self-polymerization or nucleophilic attack on the nitrile. Using n-BuLi at -78°C allows selective lithiation of 4-bromobenzonitrile followed by addition to quinoline-4-carbaldehyde.
Reagents: 4-Bromobenzonitrile, n-Butyllithium (n-BuLi), Quinoline-4-carbaldehyde, MnO₂ (for oxidation).
Step-by-Step Protocol:
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Lithiation: dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .
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Exchange: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78°C to generate (4-cyanophenyl)lithium.
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Addition: Dissolve quinoline-4-carbaldehyde (0.9 eq) in dry THF and add slowly to the lithiated species.
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Quench: Stir for 2 hours, allowing temp to reach -20°C. Quench with sat. NH₄Cl.
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Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate to yield the secondary alcohol intermediate.
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Oxidation: Dissolve the intermediate in DCM. Add activated MnO₂ (10 eq) and reflux for 4 hours. Filter through Celite and concentrate to yield 4-(4-Cyanobenzoyl)quinoline .
Route B: Friedländer-Type Synthesis (Scalable)
Rationale: Builds the quinoline ring after the ketone is formed or uses stable precursors, avoiding sensitive organometallics.
Protocol:
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React Isatin with 4-cyanoacetophenone in the presence of KOH (Pfitzinger Reaction) to yield 2-(4-cyanophenyl)quinoline-4-carboxylic acid (Note: Regiochemistry may vary; often yields the 2-substituted analog).
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Correction: For 4-aroyl substitution, the Minisci Reaction is a modern alternative.
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React Quinoline + 4-cyanobenzaldehyde + tBuOOH + FeSO₄ (catalyst).
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Note: This produces a mixture of C2 and C4 acylated products, requiring chromatographic separation.
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Biological Mechanism of Action (MOA)
The primary target of 4-(4-Cyanobenzoyl)quinoline is the colchicine-binding site on β-tubulin.
Tubulin Polymerization Inhibition[2]
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Binding Mode: The quinoline ring occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of Colchicine or Combretastatin A-4 (CA-4).
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Effect: Binding prevents the curvature change in tubulin required for microtubule assembly.
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Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing tumor cells.
Signal Transduction Pathway
The following diagram illustrates the downstream effects of 4-(4-Cyanobenzoyl)quinoline binding to tubulin.
Figure 1: Mechanism of Action pathway for 4-aroylquinoline derivatives.
Experimental Validation: Tubulin Polymerization Assay
To verify the activity of synthesized 4-(4-Cyanobenzoyl)quinoline, the following standard fluorescence-based assay is recommended.
Protocol:
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Reagents: Purified tubulin (>99%, bovine brain), GTP (1 mM), DAPI (fluorescent reporter).
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Setup: Incubate tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) at 37°C.
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Treatment: Add 4-(4-Cyanobenzoyl)quinoline (concentrations: 0.1, 1, 5, 10 µM). Include Combretastatin A-4 as a positive control and DMSO as a negative control.
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Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
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Analysis: A reduction in the Vmax of the polymerization curve compared to control indicates inhibition.
References
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Khelifi, I. et al. (2017).[1] Synthesis and biological evaluation of 4-aroylquinolines as tubulin polymerization inhibitors. (Search: 4-aroylquinoline tubulin)
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Minisci, F. et al. (1971). Nucleophilic character of alkyl radicals in substitution reactions of protonated heteroaromatic bases.
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Mahboobi, S. et al. (2011). Synthesis of chimeric derivatives of combretastatin A-4 and quinoline.Journal of Medicinal Chemistry.
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PubChem Database. 4-Cyanoquinoline and related derivatives.
